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Compound of Interest

Compound Name: 4-(Iminomethyl)aniline

Cat. No.: B15438320

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical studies of 4-
(Iminomethyl)aniline, a Schiff base derivative with potential applications in various fields,
including materials science and drug design. This document summarizes key computational
and experimental findings related to its molecular structure, spectroscopic properties, and
electronic characteristics. The information is compiled from various studies on closely related
aniline derivatives, providing a comprehensive theoretical framework for understanding this
molecule.

Molecular Structure and Optimization

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been
instrumental in elucidating the three-dimensional structure of aniline derivatives. The optimized
molecular geometry of 4-(Iminomethyl)aniline and its analogs is crucial for understanding its
reactivity and biological interactions.

Computational Methodology

A common approach for geometry optimization involves the use of the Gaussian suite of
programs. The B3LYP functional with a 6-311++G(d,p) basis set is frequently employed to
achieve a balance between computational cost and accuracy.

Table 1: Optimized Geometrical Parameters of a Representative Aniline Derivative
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Parameter Bond Length (A) Bond Angle (°) Dihedral Angle (°)
C=N 1.275
C-N 1.405 C-N=C: 121.5

Aromatic C-C (mean) 1.390

Dihedral angle
between aromatic 46.01 - 61.96

rings

Note: Data is a representative compilation from studies on similar aniline derivatives.[1][2]

Spectroscopic Analysis

Spectroscopic techniques are vital for the characterization of newly synthesized compounds.
Computational methods provide theoretical spectra that aid in the interpretation of experimental
data.

Experimental Protocols

Synthesis of a Representative Schiff Base: A typical synthesis involves the condensation
reaction between an aniline derivative and an appropriate aldehyde. For instance, N,N-
dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline was synthesized by reacting p-
dimethylaminobenzaldehyde with p-nitroaniline in an alcoholic solution, followed by refluxing
the mixture.[3][4] The resulting product is then filtered, dried, and can be recrystallized to obtain
pure crystals.[1]

Characterization Techniques: The synthesized compounds are commonly characterized using
a variety of spectroscopic methods including:

e FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups. The C=N
stretching vibration is a characteristic peak for imines, typically observed around 1603 cm~1.

[2]

 NMR (Nuclear Magnetic Resonance) Spectroscopy: *H and 13C NMR are used to determine
the chemical environment of the hydrogen and carbon atoms, respectively. The azomethine
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proton (-N=CH-) signal is a key indicator, often appearing as a singlet in the *H NMR

spectrum.[2]

o UV-Visible Spectroscopy: To study the electronic transitions within the molecule.

Computational Vibrational Analysis

Theoretical vibrational frequencies are calculated from the optimized geometry. These
calculated frequencies are often scaled by an empirical factor to better match experimental FT-
IR and Raman spectra.

Table 2: Calculated and Experimental Vibrational Frequencies for Key Functional Groups

. . Calculated Frequency Experimental Frequency
Vibrational Mode
(cm™?) (cm™?)
C=N Stretch ~1630 ~1603[2]
Aromatic C=C Stretch ~1580 - 1450 ~1585 - 1468[2]
C-H Stretch (Aromatic) ~3100 - 3000 ~3100 - 3000

Note: Calculated values are typical for DFT/B3LYP level of theory.

Electronic Properties

The electronic properties of 4-(Iminomethyl)aniline derivatives, such as the energies of the
Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital
(LUMO), are critical for understanding their reactivity, stability, and potential for applications in
nonlinear optics (NLO).[4]

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity and
Kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more
polarizable and has a higher chemical reactivity.[4]

Table 3: Calculated Electronic Properties of a Representative Aniline Derivative
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Parameter Value (eV)
HOMO Energy -6.2
LUMO Energy -2.5
HOMO-LUMO Energy Gap (AE) 3.7
Dipole Moment (Debye) 2.5

Note: Values are representative and depend on the specific derivative and computational

method.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge
distribution and predicting sites for electrophilic and nucleophilic attack. The red regions on the
MEP surface indicate negative electrostatic potential (electron-rich), while blue regions
represent positive electrostatic potential (electron-poor).

Biological Activity and Molecular Docking

Schiff bases derived from aniline are known to exhibit a range of biological activities, including
antibacterial, antifungal, and antioxidant properties.[5] Computational molecular docking
studies are often employed to predict the binding modes of these compounds with biological
targets, such as proteins and enzymes.[5] These studies help in understanding the structure-
activity relationship and in the design of more potent drug candidates.[5]

Visualizations

To better illustrate the concepts discussed, the following diagrams represent typical workflows
and relationships in quantum chemical studies.
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Caption: A typical workflow for a computational chemistry study.
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Caption: Interrelationship between molecular properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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